Bis(benzonitrile)palladium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

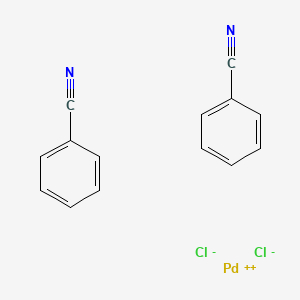

Bis(benzonitrile)palladium chloride is a coordination compound with the chemical formula ((C_6H_5CN)_2PdCl_2). It is a yellow-brown solid that is soluble in organic solvents. This compound is widely used as a reagent and a precatalyst for reactions requiring soluble palladium(II) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(benzonitrile)palladium chloride can be synthesized by dissolving palladium(II) chloride in warm benzonitrile. The reaction typically involves the following steps:

- Dissolve palladium(II) chloride in warm benzonitrile.

- Allow the solution to cool, leading to the formation of the this compound complex .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization and filtration processes .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

PdCl₂(NCC₆H₅)₂ is a precursor for Suzuki, Heck, and Stille couplings. It generates active Pd(0) species in situ, facilitating aryl-aryl or aryl-alkyl bond formation.

Mechanistic Insight :

-

Oxidative Addition : Pd(0) inserts into carbon-halogen bonds.

-

Transmetallation : Organometallic reagent transfers its organic group to Pd.

-

Reductive Elimination : Forms the final coupled product, regenerating Pd(0) .

Cyclization Reactions

The compound catalyzes cyclization processes to form cyclic structures, such as butenolides and allylic amides.

Key Examples:

-

δ-Acetylenic Carboxylic Acids → Butenolides :

-

Nazarov Cyclization of α-Alkoxy Dienones :

-

Allylic Imidate Rearrangement → Allylic Amides :

Aza-Michael Addition

PdCl₂(NCC₆H₅)₂ facilitates the conjugate addition of carbamates to enones, forming β-amino carbonyl compounds.

Diamination of Conjugated Dienes

This reaction introduces two amine groups across a diene system.

C–H Activation

The complex activates inert C–H bonds in indoles and related heterocycles for functionalization.

-

Example : Direct arylation of indoles with aryl iodides.

Alkynylation of α-Halo Carbonyl Compounds

PdCl₂(NCC₆H₅)₂ enables Stille-type cross-coupling to form C(sp)–C(sp³) bonds.

Stereoselective α-O-Glycosidation

The catalyst promotes stereocontrolled glycosylation of glycals with alcohols.

Three-Component Reactions

A Michael addition-cyclization-coupling cascade generates polycyclic structures.

Mechanistic Studies

Hammett analysis of transmetallation steps (σ = +0.48) indicates electron-withdrawing groups accelerate reactivity . Reductive elimination is faster than transmetallation, making the latter rate-determining in cross-couplings .

Wissenschaftliche Forschungsanwendungen

Catalysis

Cross-Coupling Reactions

Bis(benzonitrile)palladium chloride is primarily utilized as a catalyst in cross-coupling reactions, including:

- Suzuki Coupling: Facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides.

- Stille Coupling: Involves coupling organostannanes with halides to form complex organic molecules.

- Heck Reaction: Catalyzes the reaction of alkenes with aryl halides to produce substituted alkenes.

These reactions are essential in the synthesis of pharmaceuticals and agrochemicals, allowing chemists to construct complex molecular architectures efficiently .

Material Science

Development of Advanced Materials

In material science, this compound contributes to:

- Polymer Synthesis: Acts as a catalyst in the polymerization processes, enhancing the properties of polymers.

- Nanomaterials: Facilitates the synthesis of nanoparticles with specific functionalities, which are vital in electronics and photonics.

The ability of this compound to mediate chemical transformations at the molecular level makes it invaluable for developing new materials with tailored properties .

Pharmaceutical Development

Drug Synthesis

The compound plays a crucial role in pharmaceutical research by:

- Enabling efficient synthesis routes for biologically active compounds.

- Supporting the development of novel therapeutic agents through its catalytic capabilities.

Research has shown that this compound can be employed in synthesizing complex drug molecules that are otherwise difficult to obtain using traditional methods .

Environmental Chemistry

Pollutant Degradation

In environmental applications, this compound is used to catalyze reactions aimed at degrading pollutants. This includes:

- Degradation of Organic Pollutants: Catalyzes reactions that break down harmful organic compounds into less toxic substances.

- Cleaner Production Methods: Its use in catalysis promotes greener chemical processes, reducing waste and energy consumption during manufacturing.

These capabilities contribute significantly to sustainable practices in industrial chemistry .

Electrochemistry

Applications in Sensors and Batteries

The compound's catalytic properties extend to electrochemical applications:

- Sensors: Used in the development of sensors that detect various analytes due to its ability to facilitate electron transfer reactions.

- Batteries: Enhances the performance of batteries by improving charge transfer efficiency.

This versatility makes this compound a valuable component in advancing electrochemical technologies .

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Catalysis | Cross-coupling reactions (Suzuki, Stille) | Efficient carbon-carbon bond formation |

| Material Science | Polymer and nanomaterial synthesis | Tailored material properties |

| Pharmaceutical Development | Synthesis of therapeutic agents | Streamlined drug discovery processes |

| Environmental Chemistry | Pollutant degradation | Supports sustainable chemical practices |

| Electrochemistry | Sensors and battery applications | Improved efficiency and performance |

Case Studies

- Antimicrobial Applications : A study demonstrated that this compound was effective in synthesizing phthalocyanine derivatives that showed significant antibacterial activity against resistant strains like Staphylococcus aureus and Escherichia coli. This highlights its potential in developing new antimicrobial therapies .

- Greener Amine Synthesis : Research indicates that this compound facilitates greener synthesis routes for amines from terminal olefins via Wacker oxidation followed by transfer hydrogenation. This method reduces waste and enhances reaction efficiency .

- Nanoparticle Synthesis : The use of this compound in synthesizing palladium nanoparticles has been documented. These nanoparticles exhibit unique catalytic properties beneficial for various industrial applications .

Wirkmechanismus

The mechanism by which bis(benzonitrile)palladium chloride exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates and promotes the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

- Bis(acetonitrile)palladium dichloride

- Bis(triphenylphosphine)palladium dichloride

- Palladium(II) chloride

Comparison:

- Bis(acetonitrile)palladium dichloride: Similar in structure but uses acetonitrile instead of benzonitrile. It is also used as a catalyst in various reactions.

- Bis(triphenylphosphine)palladium dichloride: Contains triphenylphosphine ligands and is used in different catalytic applications.

- Palladium(II) chloride: A simpler compound without the benzonitrile ligands, used in a variety of palladium-catalyzed reactions.

Uniqueness: Bis(benzonitrile)palladium chloride is unique due to its specific coordination with benzonitrile ligands, which provides distinct reactivity and selectivity in catalytic processes .

Eigenschaften

Molekularformel |

C14H10Cl2N2Pd |

|---|---|

Molekulargewicht |

383.6 g/mol |

IUPAC-Name |

benzonitrile;palladium(2+);dichloride |

InChI |

InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |

InChI-Schlüssel |

WXNOJTUTEXAZLD-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pd+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.